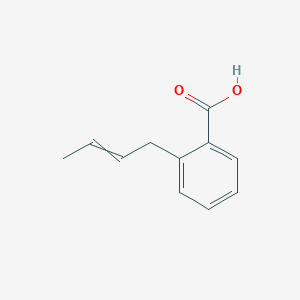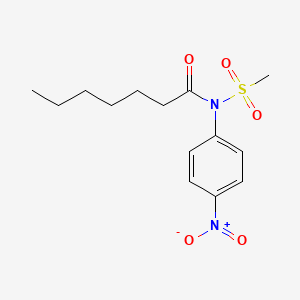
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine The compound features a methanesulfonyl group and a 4-nitrophenyl group attached to a heptanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide typically involves the reaction of heptanamide with methanesulfonyl chloride and 4-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve heptanamide in an appropriate solvent such as dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
- Add 4-nitroaniline to the reaction mixture and allow the reaction to proceed at room temperature.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)heptanamide.
Substitution: Various substituted sulfonamides.
Hydrolysis: Heptanoic acid and 4-nitroaniline.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)heptanamide is unique due to its specific heptanamide backbone, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
61068-39-1 |
|---|---|
Formule moléculaire |
C14H20N2O5S |
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-(4-nitrophenyl)heptanamide |
InChI |
InChI=1S/C14H20N2O5S/c1-3-4-5-6-7-14(17)15(22(2,20)21)12-8-10-13(11-9-12)16(18)19/h8-11H,3-7H2,1-2H3 |
Clé InChI |
DEFVQGIARSKNEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


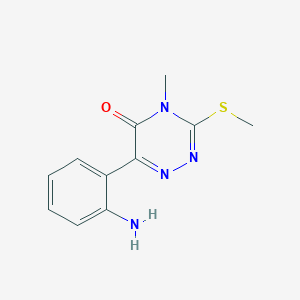
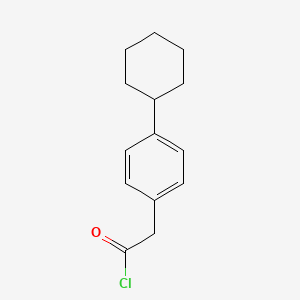
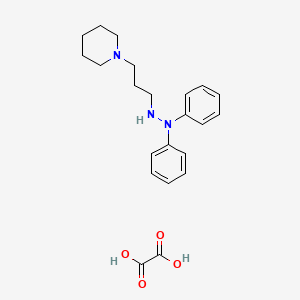

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

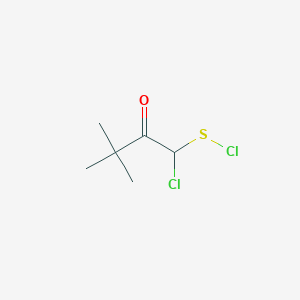

![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)

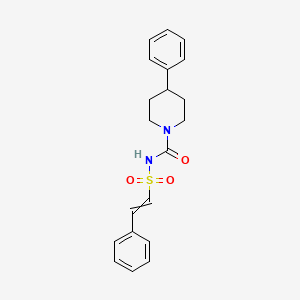
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

